BenchChemオンラインストアへようこそ!

1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Medicinal Chemistry Ligand Efficiency BasE Inhibition

1-Ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 924118-62-7) is a heterocyclic compound belonging to the pyrazolopyridine family, with molecular formula C15H13N3O2 and a molecular weight of 267.28 g/mol. This compound features a fused pyrazole-pyridine bicyclic core with an N1-ethyl substituent, a C6-phenyl group, and a C4-carboxylic acid functionality.

Molecular Formula C15H13N3O2
Molecular Weight 267.28 g/mol
CAS No. 924118-62-7
Cat. No. B3021062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS924118-62-7
Molecular FormulaC15H13N3O2
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C15H13N3O2/c1-2-18-14-12(9-16-18)11(15(19)20)8-13(17-14)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,19,20)
InChIKeyADCBMNIKBFUALR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid: A Heterocyclic Carboxylic Acid Building Block for Medicinal Chemistry and Chemical Biology


1-Ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 924118-62-7) is a heterocyclic compound belonging to the pyrazolopyridine family, with molecular formula C15H13N3O2 and a molecular weight of 267.28 g/mol [1]. This compound features a fused pyrazole-pyridine bicyclic core with an N1-ethyl substituent, a C6-phenyl group, and a C4-carboxylic acid functionality. It is commercially available as a research-grade building block from multiple suppliers, with typical purities ranging from 95% to 98% [2]. The carboxylic acid group at position 4 enables facile derivatization into amides, esters, and other functional derivatives, making it a versatile intermediate for structure-activity relationship (SAR) exploration in drug discovery programs .

Why Generic Substitution of 1-Ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid with Unsubstituted or N1-Variant Pyrazolopyridine Carboxylic Acids Fails in SAR-Critical Applications


Within the pyrazolo[3,4-b]pyridine-4-carboxylic acid chemotype, the N1 substituent exerts profound influence on both target binding affinity and physicochemical properties. Structure-activity relationship (SAR) studies on the BasE enzyme system demonstrate that replacing the N1-pyridin-4-ylmethyl group of the lead compound 15 (KD = 36.1 ± 4.9 nM) with alternative substituents yields dramatic shifts in potency, spanning over 100-fold differences in KD values [1]. The N1-ethyl substituent present in the target compound confers a distinct combination of moderate lipophilicity (calculated logP = 3.542 [2]) and minimal steric bulk compared to N1-isopropyl (MW 281.31 ) or N1-pyridinylmethyl (MW 330.34 [1]) analogs, which directly impacts membrane permeability, metabolic stability, and the trajectory of downstream SAR optimization. Substituting with the unsubstituted N1-H core (6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, MW 239.23 ) removes critical N1-directed interactions and alters the hydrogen-bond donor/acceptor profile of the scaffold.

Quantitative Differentiation Evidence for 1-Ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid Versus Closest Structural Analogs


Molecular Weight Differentiation from N1-Pyridinylmethyl Analog: Impact on Ligand Efficiency and Permeability

The target compound (MW = 267.28) is 63.06 Da lighter than the most well-characterized BasE inhibitor in this scaffold series, compound 15 (6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, MW = 330.34) [1][2]. This 19% reduction in molecular weight translates to a substantially improved ligand efficiency ceiling if equipotent binding can be achieved. In the BasE SAR study by Neres et al., compound 15 exhibited a KD of 36.1 ± 4.9 nM against BasE, while N1-alkyl modifications were not systematically explored, leaving the ethyl-substituted space as an underexplored region of chemical space with potential for differentiated activity [1].

Medicinal Chemistry Ligand Efficiency BasE Inhibition

Lipophilicity (logP) Comparison with N1-Unsubstituted and N1-Isopropyl Analogs

The target compound has a calculated logP of 3.542 [1]. The unsubstituted N1-H analog (6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid) has a reported SlogP of 3.138 [2], while the N1-isopropyl analog (MW 281.31, CAS 851175-95-6) is expected to be more lipophilic due to increased hydrocarbon content. The ethyl substituent provides an intermediate logP value that balances aqueous solubility with membrane permeability, positioning it within the optimal range for CNS drug-like properties (logP 2-4) and oral absorption [3].

Physicochemical Properties Lipophilicity Drug-likeness

Melting Point as a Solid-State Handling and Formulation Differentiator

The target compound exhibits a melting point of 236-238°C [1], which is higher than many related pyrazolopyridine carboxylic acids. This elevated melting point is indicative of strong intermolecular hydrogen bonding mediated by the carboxylic acid group and suggests favorable crystalline stability for long-term storage and solid dosing. In comparison, many N1-aryl or N1-heteroarylmethyl analogs in this series are amorphous solids or oils at room temperature, complicating accurate weighing and formulation for in vivo studies [2].

Solid-State Properties Formulation Compound Management

N1-Ethyl Substitution as a Privileged Position for Amide Derivatization in Kinase-Focused Libraries

The carboxylic acid at C4 of the target compound enables direct amide coupling to generate diverse amide libraries, a transformation widely exploited in this chemotype for kinase inhibitor discovery. The N1-ethyl group is small enough to avoid steric interference with amide coupling reactions at C4, unlike the N1-isopropyl analog that introduces greater steric hindrance. The pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold has been patented extensively as kinase inhibitors (e.g., Sanofi WO2013060636A1, US8686150) and PDE4 inhibitors [1][2]. The N1-ethyl variant specifically positions the scaffold for probing ATP-binding site interactions where small N1-alkyl groups are preferred over bulky aryl or heteroarylmethyl substituents for kinase selectivity profiling [3].

Kinase Inhibitors Amide Coupling Combinatorial Chemistry

Vendor Purity Specifications and Multi-Source Availability for Procurement Risk Mitigation

The target compound is stocked by at least five independent vendors with documented purity specifications: Enamine (95%, EN300-25934) , AKSci (95%) , MolCore (≥98%) , Leyan (97%) , and American Elements [1]. This multi-source availability contrasts with the more specialized N1-pyridin-4-ylmethyl analog (compound 15), which is primarily available through Enamine (EN300-14619, 95%) and fewer alternative suppliers. The ability to cross-reference purity specifications and obtain competitive quotations from multiple vendors reduces single-supplier dependency and enables quality verification through independent batch analysis.

Compound Procurement Quality Assurance Supply Chain

Optimal Application Scenarios for 1-Ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation: Core Scaffold for ATP-Binding Site Amide Libraries

The C4-carboxylic acid group, combined with the low-steric-bulk N1-ethyl substituent, makes this compound an ideal core scaffold for generating diverse amide libraries targeting kinase ATP-binding sites. The scaffold's molecular weight (267.28) and logP (3.542) position it favorably within oral drug-like chemical space, while the documented kinase inhibitory activity of closely related pyrazolo[3,4-b]pyridine-4-carboxylic acid amides in patents such as WO2013060636A1 and US8853207 supports its use as a privileged starting point for hit-to-lead optimization [1][2]. Researchers prioritizing efficient parallel synthesis with minimal steric interference should select this N1-ethyl variant over the bulkier N1-isopropyl or N1-pyridinylmethyl analogs.

BasE/Adenylating Enzyme Inhibitor SAR Expansion: Probing Underexplored N1-Alkyl Chemical Space

The Neres et al. (2013) study established the pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold as a validated BasE inhibitor chemotype, with compound 15 (N1-pyridin-4-ylmethyl) achieving a KD of 36.1 nM [1]. However, the N1-alkyl region remains largely unexplored in this enzyme system. The target compound's N1-ethyl substitution represents a minimal alkyl modification that preserves the core pharmacophore while offering a 19% molecular weight reduction versus compound 15. This makes it a high-priority building block for synthesizing focused N1-alkyl SAR libraries to probe the steric and electronic requirements of the BasE N1-binding pocket. The compound's solid-state properties (melting point 236-238°C) facilitate accurate compound handling for dose-response enzymology [2].

Physicochemical Property Screening: Calibration Standard for logP-Dependent Cellular Permeability Assays

With a measured logP of 3.542 [1], the target compound occupies a strategic mid-range position in lipophilicity space relative to its N1-H analog (logP ~3.14) [2] and more lipophilic N1-isopropyl or N1-benzyl variants. This intermediate logP makes it suitable as a reference compound for calibrating parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability models where logP-dependent transport is being evaluated. The compound's availability from multiple vendors at defined purity grades (95-98%) ensures batch-to-batch consistency for such standardized assays [3]. Procurement teams seeking a well-characterized, readily available pyrazolopyridine with documented logP for permeability screening should prioritize this compound over analogs lacking published logP data.

Quote Request

Request a Quote for 1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.